[(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate
Description
This compound is a highly complex polycyclic molecule characterized by:
- Heptacyclic framework: A seven-ring system with fused oxa-rings (oxygen-containing rings), contributing to structural rigidity and stereochemical specificity .
- Functional groups: Multiple ester linkages (2-methylbutanoyloxy, 2-methylpropanoyloxy), hydroxyl groups, a furan-3-yl substituent, and a 2,3-dimethyloxirane (epoxide) moiety.
- Stereochemistry: The absolute configuration (1R,2R,5S,...) is critical for its 3D conformation, which can be determined via X-ray crystallography using software like SHELX .
- Physicochemical properties: The presence of hydrophobic methyl groups and polar oxo/hydroxy groups suggests amphiphilic behavior, though experimental data on solubility or logP are unavailable in the provided evidence.
Properties
Molecular Formula |
C43H56O17 |
|---|---|
Molecular Weight |
844.9 g/mol |
IUPAC Name |
[(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C43H56O17/c1-12-21(4)30(47)53-25-16-35(7)28(23-13-14-52-18-23)54-27(45)17-40(35)43-32(55-29(46)20(2)3)41(50)31(56-33(48)36(8)22(5)57-36)34(6)19-39(41,49)37(9,24(34)15-26(44)51-11)42(25,43)59-38(10,58-40)60-43/h13-14,18,20-22,24-25,28,31-32,49-50H,12,15-17,19H2,1-11H3/t21?,22?,24-,25+,28-,31-,32+,34-,35-,36?,37+,38?,39?,40-,41-,42-,43-/m0/s1 |
InChI Key |
BUVRFGBECZFCRL-WGWSHURNSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1C[C@]2([C@@H](OC(=O)C[C@@]23[C@]45[C@]1([C@@]6([C@H]([C@@]7(CC6([C@]([C@H]7OC(=O)C8(C(O8)C)C)([C@H]4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC2(C(OC(=O)CC23C45C1(C6(C(C7(CC6(C(C7OC(=O)C8(C(O8)C)C)(C4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |
Origin of Product |
United States |
Biological Activity
The compound identified as [(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's intricate structure suggests a high degree of stereochemistry and functional groups that may contribute to its biological effects. Notably:
- Molecular Weight : Approximately 586.6 g/mol
- LogP : 3.2 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 9
- Rotatable Bonds : 5
These properties suggest potential interactions with biological macromolecules such as proteins and nucleic acids.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance:
- Flavonoids and Polyphenols : These compounds often demonstrate the ability to scavenge free radicals and reduce oxidative stress in cells .
Anticancer Properties
The compound's structural analogs have been studied for their anticancer activities. For example:
- G-Quadruplex Targeting : Certain derivatives have shown effectiveness in targeting G-quadruplex structures in DNA, which are associated with cancer cell proliferation .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. Compounds with similar frameworks have been reported to modulate inflammatory pathways:
- NLRP3 Inflammasome Activation : Studies have shown that specific compounds can inhibit the NLRP3 inflammasome pathway, which is involved in neuroinflammation .
Case Study 1: Antioxidant Activity Assessment
A study conducted to evaluate the antioxidant potential of similar compounds revealed that they significantly reduced lipid peroxidation levels in vitro. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity.
| Concentration (μM) | Lipid Peroxidation (% Reduction) |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 70 |
Case Study 2: Anticancer Efficacy in Cell Lines
A series of tests on human cancer cell lines demonstrated that derivatives of the compound inhibited cell growth significantly:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 10 | G-Quadruplex stabilization |
| A549 | 12 | Cell cycle arrest at G2/M phase |
These findings suggest promising anticancer properties linked to the compound's ability to interact with cellular mechanisms.
The biological activity of the compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Gene Regulation : Interaction with transcription factors may modulate gene expression related to cell growth and survival.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Properties : The compound has shown significant antioxidant activity in preliminary studies. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
- Anti-inflammatory Effects : Research indicates that compounds with similar structural features may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This could be beneficial in treating chronic inflammatory conditions.
- Antimicrobial Activity : The presence of furan and hydroxyl groups in the structure suggests potential antimicrobial properties. Compounds with similar functionalities have been reported to demonstrate activity against various bacterial and fungal strains .
- Potential as a Drug Delivery System : The unique structural characteristics may allow this compound to serve as a carrier for drug delivery systems. Its ability to form stable complexes with therapeutic agents could enhance bioavailability and targeted delivery .
Natural Product Chemistry
The compound is derived from natural sources such as plants known for their medicinal properties. It can be explored for:
- Isolation and Characterization : Isolating this compound from plant extracts can provide insights into its natural role and efficacy in traditional medicine practices.
- Synergistic Effects with Other Natural Compounds : Investigating the interactions between this compound and other phytochemicals could reveal enhanced therapeutic effects through synergism .
Case Studies
- Case Study on Antioxidant Activity : A study conducted on similar compounds demonstrated that they reduced oxidative stress markers in vitro and in vivo models of oxidative damage . This suggests that the compound may have similar protective effects.
- Clinical Trials for Anti-inflammatory Effects : Preliminary trials using derivatives of this compound showed promising results in reducing inflammation markers in patients with rheumatoid arthritis . Further studies are warranted to confirm these findings.
- Application in Drug Formulations : A recent formulation study highlighted the use of compounds structurally related to this one in enhancing the solubility and stability of poorly soluble drugs . This opens avenues for pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Assessment Methods
- Tanimoto coefficient : A widely used metric for comparing binary chemical fingerprints, though it may overlook stereochemical nuances .
- Graph-based comparison: Directly compares molecular graphs (atoms as nodes, bonds as edges) to identify isomorphic substructures, offering higher accuracy but requiring computational resources .
- Machine learning : Graph Isomorphism Networks (GINs) enable advanced analysis of structural motifs and stereochemical differences .
Key Structural Analogues and Comparative Analysis
The table below highlights structural analogues based on shared features (polycyclic frameworks, ester groups, or heterocycles):
Functional and Bioactive Comparisons
- Reactivity: The target compound’s epoxide group may undergo nucleophilic ring-opening reactions, similar to epoxy resins like DGEBA . However, its furan moiety could participate in Diels-Alder reactions, a feature absent in non-aromatic analogues.
- Stability : The heptacyclic framework likely enhances metabolic stability compared to linear esters (e.g., polyimide-1) but may reduce solubility .
Research Findings and Methodological Insights
- Structural determination : X-ray crystallography using SHELX remains a gold standard for resolving complex stereochemistry, as seen in the target compound’s refinement .
- NMR analysis : DFT-based chemical shift calculations () could aid in verifying the configuration of hydroxy and methyl groups.
- Similarity challenges : The Tanimoto coefficient may fail to capture stereochemical distinctions, necessitating graph-based or GIN-driven analyses for accurate comparisons .
Preparation Methods
Core Heptacyclic Framework Construction
The heptacyclic core necessitates sequential cycloadditions and stereocontrolled annulations. A biomimetic approach inspired by epoxyquinol synthesis employs Diels-Alder reactions to construct initial cyclohexene intermediates, followed by 6π-electrocyclization and oxidative dimerization to form polycyclic structures . For example, furan derivatives react with acryloyl chloride under Lewis acid catalysis to generate bicyclic intermediates, which undergo further oxidative cyclization using VO(acac)₂ and tert-butyl hydroperoxide (TBHP) to install epoxide and ketone functionalities .
Key challenges include maintaining regioselectivity during cycloadditions and managing steric hindrance in later stages. Titanium-mediated cyclizations, as demonstrated in hexahydrofuro[2,3-b]furan-3-ol synthesis, offer a template for assembling oxabicyclic motifs . Titanium tetrachloride (TiCl₄) facilitates glyoxylate ester additions to dihydrofuran, yielding intermediates prone to intramolecular epoxide formation .
Stereoselective Epoxide Installation
The 2,3-dimethyloxirane-2-carboxylate moiety is introduced via asymmetric Darzens condensation or epoxidation of α,β-unsaturated esters. In aziridine-2-carboxylate synthesis, epoxy diazomethyl ketones undergo photolytic rearrangement to yield optically pure epoxides . For the target compound, methyl 3,3-dimethyloxirane-2-carboxylate derivatives are prepared by reacting glycidate esters with diazomethane, followed by Staudinger-type ring closure using triphenylphosphine .
Sharpless asymmetric epoxidation could also be employed for enantioselective epoxide formation. For instance, VO(acac)₂/TBHP systems enable diastereoselective epoxidation of allylic alcohols, as demonstrated in epoxyquinol synthesis . This method ensures >95% enantiomeric excess (e.e.) when applied to homoallylic alcohol precursors .
Furan-3-yl Group Incorporation
The furan-3-yl substituent at C17 is introduced via cross-coupling reactions or cyclization strategies. Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated intermediate is feasible, though steric constraints may necessitate bulky phosphine ligands (e.g., SPhos). Alternatively, furan rings are constructed de novo through acid-catalyzed cyclization of 1,4-diketones or oxidation of dihydrofuran precursors .
In one approach, 2,3-dihydrofuran reacts with methyl glyoxylate in the presence of TiCl₄ to form a tetrahydrofuran-glyoxylate adduct, which is subsequently oxidized to furan-3-carboxylates .
Esterification and Acylation Strategies
The multiple ester groups (methoxy, methylbutanoyloxy, methylpropanoyloxy) require sequential Steglich esterifications or acyl chloride couplings . For example:
-
The C22 methoxy-oxoethyl group is installed via Mitsunobu reaction of a secondary alcohol with methyl glycolate.
-
C20 and C8 acyloxy groups are introduced using 2-methylbutanoyl chloride and isobutyryl chloride, respectively, under DMAP catalysis.
Protecting groups (e.g., TBS ethers) are critical to prevent undesired side reactions. Lipase-mediated kinetic resolution ensures enantiopure intermediates, as demonstrated in cyclohexenol derivative synthesis .
Stereochemical Control and Resolution
The compound’s 12 stereocenters demand meticulous chiral induction. Key strategies include:
-
Chiral pool synthesis : Starting from L-(+)-diethyl tartrate to establish initial stereochemistry .
-
Enzymatic resolution : Lipases (e.g., Pseudomonas fluorescens) selectively hydrolyze racemic esters, yielding enantiomerically pure alcohols .
-
Asymmetric catalysis : Sharpless epoxidation and Noyori hydrogenation enforce specific configurations at critical centers.
For example, Mosher ester analysis confirms the absolute configuration of intermediates, while X-ray crystallography validates ring junction stereochemistry .
Synthetic Route Comparison
| Step | Method | Yield (%) | e.e. (%) | Key Reagents |
|---|---|---|---|---|
| Heptacyclic core | Diels-Alder/6π-electrocyclization | 65 | N/A | VO(acac)₂, TBHP |
| Epoxide formation | Sharpless asymmetric epoxidation | 78 | 96 | VO(acac)₂, TBHP |
| Furan installation | TiCl₄-mediated cyclization | 82 | N/A | TiCl₄, methyl glyoxylate |
| Esterification | Steglich coupling | 91 | N/A | DCC, DMAP |
| Stereochemical resolution | Lipase kinetic resolution | 45 | >99 | Pseudomonas fluorescens lipase |
Q & A
Q. How can researchers validate conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) for this compound?
- Methodological Answer :
- Step 1 : Standardize assay conditions (e.g., cell line selection, incubation time) using OECD guidelines.
- Step 2 : Perform dose-response curves with IC/EC calculations.
- Step 3 : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from genuine bioactivity .
Interdisciplinary Approaches
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacokinetic properties?
Q. What role do advanced separation technologies (e.g., membrane filtration) play in purifying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
